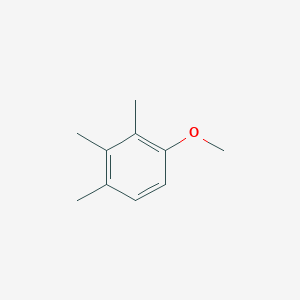

Anisole, 2,3,4-trimethyl

Description

Contextualization within Anisole (B1667542) Derivatives

Anisole (methoxybenzene) is an aromatic ether that readily undergoes electrophilic aromatic substitution reactions. smolecule.com The methoxy (B1213986) group (-OCH₃) is an activating, ortho-para directing group, meaning it increases the electron density of the benzene (B151609) ring and directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. The addition of three methyl groups to the benzene ring, as in 2,3,4-trimethylanisole, further influences the electronic and steric properties of the molecule, thereby affecting its reactivity and potential applications. These applications range from the synthesis of pharmaceuticals and agrochemicals to their use in the fragrance and dye industries. smolecule.comontosight.ai

Significance of Isomeric Forms in Chemical Systems

The specific arrangement of the three methyl groups on the anisole ring leads to several constitutional isomers of trimethylanisole, each with unique physical and chemical properties. The substitution pattern in 2,3,4-trimethylanisole, with methyl groups at the 2, 3, and 4 positions, dictates its reactivity in chemical reactions. For instance, in electrophilic substitution reactions, the remaining unsubstituted positions on the aromatic ring will be the primary sites of reaction, influenced by the combined directing effects of the methoxy and methyl groups.

The differentiation and purity of isomers are critical in chemical synthesis and applications. Different isomers can exhibit distinct biological activities and reaction outcomes. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and gas chromatography are essential for distinguishing between isomers like 2,3,4-trimethylanisole and its counterparts (e.g., 2,4,6-trimethylanisole, 2,3,5-trimethylanisole). beilstein-journals.orgsemanticscholar.org For example, the retention indices in gas chromatography for the various trimethylanisole isomers are distinct, allowing for their separation and identification. semanticscholar.org

Below is an interactive table detailing the retention indices for various trimethylanisole isomers.

| Compound Name | Retention Index (I) on HP5-MS column |

| 2,4,6-trimethylanisole | 1157 |

| 2,3,6-trimethylanisole | 1181 |

| 2,4,5-trimethylanisole | 1225 |

| 2,3,5-trimethylanisole | 1227 |

| 2,3,4-trimethylanisole | 1257 |

| 3,4,5-trimethylanisole | 1271 |

Data sourced from a study on volatiles from hypoxylaceous fungi. semanticscholar.org

Research Trajectories for Alkylated Anisoles

Research into alkylated anisoles is driven by their potential as intermediates in the synthesis of more complex molecules. The specific substitution pattern of 2,3,4-trimethylanisole makes it a valuable precursor in certain synthetic routes. For example, it has been utilized in the synthesis of β-Naphthocyclinone, an octaketide with observed biological activity. biosynth.com This synthesis highlights the role of 2,3,4-trimethylanisole as a building block in the construction of complex natural products.

Future research may focus on exploring the full synthetic potential of 2,3,4-trimethylanisole, investigating its utility in the synthesis of novel pharmaceuticals, agrochemicals, and materials. Furthermore, studies into the catalytic functionalization of the remaining C-H bonds on the aromatic ring could open up new avenues for creating diverse and valuable molecules.

Detailed Research Findings

Synthesis of 2,3,4-Trimethylanisole

A documented method for the synthesis of 2,3,4-trimethylanisole involves a two-step process starting from 3,4-dimethylphenol (B119073). The first step is the ortho-methylation of 3,4-dimethylphenol to produce 2,3,4-trimethylphenol (B109512). This is followed by the O-methylation of the resulting 2,3,4-trimethylphenol using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate (K₂CO₃). beilstein-journals.orgsemanticscholar.org

The general scheme for the O-methylation is a Williamson ether synthesis, a well-established method for forming ethers.

Step 1: Formation of the Phenoxide The phenolic proton of 2,3,4-trimethylphenol is acidic and reacts with the base (e.g., K₂CO₃) to form the corresponding phenoxide ion.

Step 2: Nucleophilic Attack The phenoxide ion then acts as a nucleophile and attacks the methylating agent (e.g., methyl iodide) in an Sₙ2 reaction to form 2,3,4-trimethylanisole.

Spectroscopic Data

The structure of 2,3,4-trimethylanisole can be confirmed using spectroscopic techniques. The ¹H NMR spectrum provides characteristic signals for the aromatic protons and the protons of the methyl and methoxy groups. A study reported the following ¹H NMR data for 2,3,4-trimethylanisole in CDCl₃: δ (ppm) 6.96 (d, J = 8.3 Hz, 1H, CH), 6.64 (d, J = 8.3 Hz, 1H, CH), 3.79 (s, 3H, OCH₃), 2.25 (s, 3H, CH₃), 2.21 (s, 3H, CH₃), 2.11 (s, 3H, CH₃). beilstein-journals.org

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-2,3,4-trimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7-5-6-10(11-4)9(3)8(7)2/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPWNOAFKRVPOEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)OC)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20335366 | |

| Record name | Anisole, 2,3,4-trimethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20335366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21573-40-0 | |

| Record name | Anisole, 2,3,4-trimethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20335366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic Pathways and Natural Occurrence

Isolation and Identification from Biological Sources

The identification of Anisole (B1667542), 2,3,4-trimethyl as a natural product has been achieved through the study of fungal metabolites and the analysis of volatile organic compound (VOC) profiles.

Specific fungal species have been identified as producers of Anisole, 2,3,4-trimethyl. Notably, studies on fungi from the genus Hypoxylon have revealed the presence of this compound. Hypoxylon, a large genus within the Xylariales order, comprises over 200 species that are commonly found as saprotrophs and endophytes on angiosperm trees worldwide. pensoft.net

Research has pinpointed Hypoxylon griseobrunneum and Hypoxylon macrocarpum as producers of this compound. mycobank.orghlasek.com Hypoxylon griseobrunneum is a species that has been reclassified from Nodulisporium griseobrunneum. mycobank.org These fungi are often found on decaying wood, playing a role in decomposition. mycobank.orgnih.gov

The identification of this compound in these fungi has been facilitated by the analysis of their volatile organic compound (VOC) profiles. Techniques such as gas chromatography-mass spectrometry (GC-MS) are instrumental in separating and identifying the various volatile compounds produced by these organisms. The characteristic mass spectrum of this compound allows for its definitive identification within the complex mixture of fungal VOCs.

Elucidation of Biosynthetic Mechanisms

The biosynthesis of this compound is believed to proceed through pathways common in fungal secondary metabolism, particularly those involving polyketides.

Fungi are prolific producers of polyketides, a diverse class of natural products synthesized by polyketide synthases (PKSs). usda.gov These enzymes iteratively condense simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA, to form a polyketide chain. usda.gov Subsequent modifications, including reductions, cyclizations, and aromatizations, lead to the vast array of polyketide structures observed in nature. usda.govacs.org The aromatic ring and methyl groups of this compound are consistent with a polyketide origin. The final methoxy (B1213986) group is likely installed by a methyltransferase enzyme.

Isotopic labeling is a powerful technique used to trace the metabolic pathways of compounds. wikipedia.org In the context of this compound biosynthesis, precursor incorporation studies using isotopically labeled compounds can provide direct evidence for the biosynthetic pathway. For instance, feeding the fungus a culture medium supplemented with methyl-2H3-methionine would be a key experiment. The incorporation of the deuterium-labeled methyl group into the methoxy group of the anisole, as detected by mass spectrometry, would confirm that S-adenosyl methionine (SAM), derived from methionine, is the donor of the methyl group in the O-methylation step of the biosynthesis. wikipedia.orgkit.edu

Ecological and Biological Contexts of Natural Production

The production of volatile organic compounds like this compound by fungi such as Hypoxylon species is likely to have ecological significance. These compounds can play roles in communication, defense, and interactions with other organisms in their environment. For instance, some Hypoxylon species are known to be involved in the decomposition of wood, and their secondary metabolites may contribute to this process by inhibiting the growth of competing microorganisms. nih.govtamu.edu Additionally, some species within the Hypoxylon genus act as endophytes, living within plant tissues without causing disease, and their metabolites may play a role in protecting the host plant from pathogens. nih.gov The specific ecological role of this compound remains an area for further investigation.

Chemical Transformations and Reactivity Studies

Reaction Mechanisms Involving 2,3,4-Trimethylanisole

The mechanisms of reactions involving 2,3,4-trimethylanisole are influenced by the electronic properties of the substituted benzene (B151609) ring.

While specific studies detailing the naphthoquinone-mediated cyclization of 2,3,4-trimethylanisole are not prevalent in the surveyed literature, the reaction mechanism can be inferred from the general reactivity of electron-rich aromatic compounds with quinones. Such reactions typically proceed through a series of steps initiated by the nucleophilic attack of the activated aromatic ring on the electron-deficient quinone. This is often followed by an intramolecular cyclization and subsequent oxidation or aromatization to yield complex polycyclic structures. The search for novel anticancer drugs has spurred interest in hybrids of naphthoquinone and other heterocyclic structures, highlighting the significance of such cyclization pathways in synthetic chemistry. nih.gov

Electrophilic aromatic substitution is a principal reaction type for anisole (B1667542) derivatives. libretexts.org The substituents on the 2,3,4-trimethylanisole ring dictate the position of incoming electrophiles. The methoxy (B1213986) group (-OCH3) at position 1 is a powerful activating group and directs electrophiles to the ortho and para positions (positions 2, 4, and 6). fiveable.me The methyl groups at positions 2, 3, and 4 are also activating and exhibit ortho-para directing effects. fiveable.me

In 2,3,4-trimethylanisole, the potential sites for substitution are C5 and C6.

The -OCH3 group at C1 directs to positions 2, 4, and 6. Since positions 2 and 4 are blocked, it strongly directs towards C6.

The -CH3 group at C2 directs to positions 3 (blocked) and 5.

The -CH3 group at C3 directs to positions 2, 4 (both blocked), and 6.

The -CH3 group at C4 directs to positions 3 (blocked) and 5.

Therefore, an electrophilic attack is directed to position 5 by the methyl groups at C2 and C4, and to position 6 by the powerful methoxy group at C1 and the methyl group at C3. Due to the very strong activating and ortho-para directing nature of the methoxy group, substitution at the C6 position is expected to be the major pathway. The reaction proceeds via the formation of a stabilized cationic intermediate, known as a sigma complex or benzenium ion, followed by the loss of a proton to restore aromaticity. libretexts.org Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. pressbooks.pub

Comparative Reactivity with Anisole and Other Trimethylanisole Isomers

The reactivity of 2,3,4-trimethylanisole is significantly different from that of anisole or its other isomers due to the unique substitution pattern.

Compared to anisole, which primarily yields ortho- and para-substituted products, 2,3,4-trimethylanisole has fewer available sites for substitution. The cumulative electron-donating effects of the three methyl groups make it more reactive than anisole or any of the monomethylanisole isomers. The regioselectivity is a result of the competition between the directing effects of all four substituents, with the methoxy group typically playing a dominant role in electrophilic substitutions.

In catalytic processes, 2,3,4-trimethylanisole can undergo various transformations, including transalkylation and hydrogenolysis, which are crucial in biofuel upgrading and chemical synthesis.

Transalkylation involves the transfer of alkyl groups between molecules. In the context of anisole derivatives, this often occurs over acidic catalysts like zeolites. ou.edu For 2,3,4-trimethylanisole, this could involve the migration of a methyl group from one molecule to another or disproportionation reactions. Studies on 4-methylanisole (B47524) show that transalkylation is a significant reaction pathway, yielding products like 2,4-dimethylphenol (B51704) and 2,4,6-trimethylphenol. researchgate.net A proposed reaction network for anisole conversion involves bimolecular reactions where anisole molecules disproportionate to phenol (B47542) and methylanisole, which can then react further. ou.edu A similar pathway can be envisioned for 2,3,4-trimethylanisole.

Hydrogenolysis is a chemical reaction whereby a carbon-carbon or carbon-heteroatom single bond is cleaved by the addition of hydrogen. This process is typically catalyzed by transition metals like platinum, palladium, or nickel. lehigh.edunih.gov For 2,3,4-trimethylanisole, hydrogenolysis can lead to the cleavage of the C-O bond in the methoxy group (hydrodeoxygenation) to produce 1,2,3,4-tetramethylbenzene, or the cleavage of C-C bonds. The conversion of 4-methylanisole over platinum-supported catalysts in the presence of H2 yielded toluene (B28343) as a major product, indicating cleavage of the aryl C-O bond. researchgate.net The efficiency and selectivity of hydrogenolysis are highly dependent on the catalyst and reaction conditions. osti.gov For instance, atomically dispersed ruthenium catalysts have shown high selectivity for the hydrogenolysis of C-O bonds in lignin (B12514952) model compounds. nih.gov

The table below summarizes potential products from the catalytic conversion of 2,3,4-trimethylanisole based on analogous reactions.

| Reaction Type | Catalyst Type | Potential Primary Products from 2,3,4-trimethylanisole | Reference Analogy |

| Transalkylation | Acid Zeolites (e.g., HZSM-5) | 2,3,4-Trimethylphenol (B109512), Polymethylated benzenes, Polymethylated phenols | researchgate.net, ou.edu |

| Hydrogenolysis | Platinum or Nickel on a support (e.g., Pt/Al2O3, Ni/SiO2) | 1,2,3,4-Tetramethylbenzene, 2,3,4-Trimethylphenol, Methane | researchgate.net, nih.gov |

This table is illustrative and based on the reactivity of similar compounds.

Mechanistic Investigations of Complex Reactions

Understanding the intricate mechanisms of reactions involving 2,3,4-trimethylanisole often requires advanced investigative techniques. The mechanisms of transalkylation over zeolites, for instance, are believed to be bimolecular, involving intermediate diaryl species within the catalyst's micropores. scispace.com The shape selectivity of the zeolite can influence the distribution of isomers formed. ou.edu

For hydrogenolysis, mechanistic studies on related compounds propose catalytic cycles that involve the oxidative addition of the substrate to the metal center, followed by reductive elimination of the product. lehigh.edu The structure of the catalyst, such as the metal particle size, can significantly affect the reaction rate and selectivity, a phenomenon known as structure sensitivity. osti.gov

Modern computational chemistry, utilizing methods like Molecular Electron Density Theory (MEDT), provides powerful tools to explore reaction pathways, determine the structures of transition states, and predict regioselectivity. mdpi.com Such quantum-chemical studies can elucidate the influence of solvents, substituents, and electronic structures on the reaction mechanism and energetics, offering insights that complement experimental findings.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 2,3,4-trimethylanisole. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (protons) and ¹³C, a comprehensive picture of the molecular structure can be assembled.

¹H-NMR Spectral Analysis for Aromatic Proton and Methyl Group Assignment

The ¹H-NMR spectrum of 2,3,4-trimethylanisole provides critical information about the chemical environment of its protons. The spectrum is characterized by distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the protons of the three methyl groups attached to the benzene (B151609) ring.

The aromatic region of the spectrum is of particular interest. Due to the substitution pattern, there are two adjacent protons on the aromatic ring, which would appear as an AX system of two doublets. The proton at position 6 is influenced by the para-methoxy group and the ortho-methyl group, while the proton at position 5 is flanked by two methyl groups.

The chemical shifts of the various protons can be predicted based on the electronic effects of the substituents. chemicalbook.comreddit.com The electron-donating methoxy group and methyl groups generally increase the electron density on the ring, causing the aromatic protons to be shielded and appear at a relatively upfield (lower ppm) chemical shift compared to unsubstituted benzene. chemicalbook.com The protons of the three methyl groups and the methoxy group will each appear as singlets, with their precise chemical shifts influenced by their position on the ring and proximity to other groups.

Predicted ¹H-NMR Chemical Shifts for Anisole (B1667542), 2,3,4-trimethyl

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-5 | 6.6-6.8 | d | 1H |

| H-6 | 6.8-7.0 | d | 1H |

| OCH₃ | ~3.8 | s | 3H |

| 4-CH₃ | ~2.2 | s | 3H |

| 3-CH₃ | ~2.1 | s | 3H |

| 2-CH₃ | ~2.1 | s | 3H |

Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions. The reference standard Tetramethylsilane (TMS) is set at 0 ppm. re3data.org

¹³C-NMR Spectral Analysis for Carbon Skeleton Elucidation

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in 2,3,4-trimethylanisole will give a distinct signal. nmrdb.org The spectrum will show ten signals: six for the aromatic carbons and four for the aliphatic carbons (three methyl groups and one methoxy carbon).

The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon atom bonded to the oxygen of the methoxy group (C-1) is expected to be significantly downfield due to the high electronegativity of oxygen. youtube.com The other substituted aromatic carbons (C-2, C-3, C-4) will also have characteristic shifts, while the protonated carbons (C-5, C-6) will appear at higher field strengths. The signals for the three methyl carbons will appear in the upfield aliphatic region of the spectrum. nmrdb.orgyoutube.com

Predicted ¹³C-NMR Chemical Shifts for Anisole, 2,3,4-trimethyl

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 155-160 |

| C-2 | 125-130 |

| C-3 | 130-135 |

| C-4 | 135-140 |

| C-5 | 110-115 |

| C-6 | 120-125 |

| OCH₃ | 55-60 |

| 4-CH₃ | 15-20 |

| 3-CH₃ | 10-15 |

| 2-CH₃ | 10-15 |

Note: These are predicted values based on substituent effects on aromatic rings. Actual experimental values can differ. youtube.com

2D NMR Techniques for Connectivity Mapping and Mixture Analysis

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and establishing the connectivity between atoms. youtube.comsdsu.edu For 2,3,4-trimethylanisole, key 2D NMR experiments would include COSY and HSQC.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled. sdsu.edu In the COSY spectrum of 2,3,4-trimethylanisole, a cross-peak would be expected between the signals of the two adjacent aromatic protons (H-5 and H-6), confirming their connectivity. chemicalbook.com No cross-peaks would be observed for the singlet signals of the methyl and methoxy groups.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps protons to the carbons they are directly attached to. youtube.comsdsu.edu The HSQC spectrum would show correlations between the H-5 signal and the C-5 signal, and between the H-6 signal and the C-6 signal. It would also definitively link each methyl proton singlet to its corresponding methyl carbon signal and the methoxy protons to the methoxy carbon. This is particularly useful for distinguishing between the closely spaced methyl signals. acs.org

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions and fragment ions.

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision, which in turn allows for the unambiguous determination of its elemental composition. nih.govmeasurlabs.com For 2,3,4-trimethylanisole, the molecular formula is C₁₀H₁₄O. ontosight.ai HRMS can differentiate this formula from other combinations of atoms that might have the same nominal mass. youtube.comnih.gov

The exact mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O).

Elemental Composition of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₄O |

| Nominal Mass | 150 amu |

| Monoisotopic Mass | 150.1045 u |

This high-precision mass measurement is a critical step in confirming the identity of the compound in a sample. nih.gov

Fragmentation Patterns for Structural Information

In electron ionization mass spectrometry, the 2,3,4-trimethylanisole molecule is ionized to form a molecular ion (M⁺•), which can then undergo fragmentation. The analysis of these fragmentation patterns provides valuable structural information. For anisole and its derivatives, several characteristic fragmentation pathways are observed. acs.orgiaea.orgescholarship.org

A primary fragmentation event for anisoles is the loss of a methyl radical (•CH₃) from the methoxy group, leading to a stable oxonium ion. Another common fragmentation is the loss of a neutral formaldehyde (B43269) molecule (CH₂O) through a rearrangement process. Cleavage of the ether bond can also lead to the loss of the entire methoxy group (•OCH₃). Further fragmentation of the aromatic ring and the methyl substituents can also occur.

Expected Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Neutral Loss |

|---|---|---|

| 150 | [C₁₀H₁₄O]⁺• | (Molecular Ion) |

| 135 | [C₉H₁₁O]⁺ | •CH₃ |

| 120 | [C₉H₁₂]⁺• | CH₂O |

| 119 | [C₉H₁₁]⁺ | •OCH₃ |

| 105 | [C₈H₉]⁺ | CH₃ + CO |

| 91 | [C₇H₇]⁺ | C₂H₄ + CO |

Note: The relative abundance of these fragments can provide further clues about the structure and stability of the ions. escholarship.org

Infrared (IR) Spectroscopy for Vibrational Mode Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups and probing the vibrational modes of a molecule. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to its natural modes of vibration, such as stretching and bending of bonds. latech.edu For 2,3,4-trimethylanisole, the IR spectrum is characterized by a combination of absorptions arising from the methoxy group, the substituted aromatic ring, and the methyl substituents.

The vibrational spectrum of 2,3,4-trimethylanisole can be dissected by assigning absorption bands to specific motions within its two key structural components: the methoxy group (-OCH₃) and the polysubstituted aromatic system.

The methoxy group gives rise to several characteristic vibrations. In anisole and its derivatives, two distinct C-O stretching bands are typically observed. bartleby.compearson.com The asymmetric C-O-C stretching vibration appears at a higher frequency due to its partial double bond character from resonance with the aromatic ring, while the symmetric stretch appears at a lower frequency. bartleby.com The C-H bonds of the methyl group also have characteristic stretching and bending frequencies.

The aromatic system exhibits its own set of signature absorptions. The stretching of C-H bonds on the aromatic ring typically occurs at wavenumbers just above 3000 cm⁻¹. libretexts.org The carbon-carbon stretching vibrations within the aromatic ring usually produce a series of bands in the 1400-1600 cm⁻¹ region. libretexts.org The substitution pattern on the benzene ring influences the intensity and position of these bands, as well as the out-of-plane C-H bending vibrations that appear in the fingerprint region. wpmucdn.com

The table below summarizes the expected characteristic vibrational frequencies for 2,3,4-trimethylanisole based on data from anisole and related substituted aromatic compounds.

Table 1: Characteristic IR Absorption Frequencies for 2,3,4-trimethylanisole

| Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 3000-2850 | Strong | Methyl C-H Stretch (sp³) |

| 1600-1585 | Medium-Weak | Aromatic C=C In-Ring Stretch |

| 1500-1400 | Medium-Strong | Aromatic C=C In-Ring Stretch |

| ~1250 | Strong | Asymmetric Ar-O-C Stretch |

| ~1040 | Medium | Symmetric Ar-O-C Stretch |

Data compiled from references bartleby.comlibretexts.orgwpmucdn.comvscht.cz.

X-ray Diffraction and Neutron Scattering for Condensed Phase Structure

To understand how molecules of 2,3,4-trimethylanisole arrange themselves in the liquid state, X-ray and neutron scattering techniques are indispensable. Unlike crystalline solids, which have long-range periodic order amenable to standard X-ray crystallography, liquids are disordered. scispace.comtandfonline.com However, they possess short-range order that can be characterized using total scattering methods. malvernpanalytical.com Neutron scattering is particularly valuable as it is sensitive to the positions of hydrogen atoms, which are abundant in organic molecules. nih.govacs.org

Total scattering is an analytical technique that utilizes the entire scattering pattern—both the sharp Bragg peaks (if any) and the broad, diffuse features—to gain structural information. malvernpanalytical.com The raw data is transformed into a real-space representation known as the Pair Distribution Function (PDF), G(r). The PDF describes the probability of finding another atom at a given distance (r) from an arbitrary atom at the origin. nih.gov This method provides detailed insight into the local atomic structure, making it ideal for studying amorphous materials and molecular liquids. malvernpanalytical.comnih.gov

Studies on similar molecules, such as anisole and 2,3,5-trimethylanisole, have successfully used high-resolution total neutron and X-ray scattering data to build a detailed picture of the liquid structure at an atomistic level. epa.gov By combining these two techniques, researchers can obtain a comprehensive description of the various atom-atom correlations that define the short-range order in the liquid. epa.gov

The local structure of liquid 2,3,4-trimethylanisole is governed by a network of weak, non-covalent intermolecular interactions. Total scattering data, often combined with molecular dynamics simulations, can elucidate the nature and geometry of these interactions. epa.gov

π-π Stacking: This interaction occurs between the electron-rich π-systems of adjacent aromatic rings. libretexts.orgwikipedia.org The substitution on the ring significantly influences the geometry and strength of this stacking. nih.gov For 2,3,4-trimethylanisole, the three methyl groups would create steric hindrance, likely preventing a perfectly co-facial sandwich arrangement and favoring a displaced-stacked or T-shaped geometry. Research on mesitylene (B46885) (1,3,5-trimethylbenzene) shows that the electron-donating methyl groups make the ring π-basic, favoring interactions with electron-deficient (π-acidic) aromatic rings. nih.gov

C-H···O Interactions: Weak hydrogen bonds can form between an aromatic or methyl C-H group (the donor) and the lone pair of electrons on the oxygen atom of the methoxy group (the acceptor) of a neighboring molecule. Studies on liquid anisole have provided evidence for these specific C-H···O correlations, highlighting the role of the polar methoxy group in directing the local molecular arrangement. epa.gov

C-H···π Interactions: In this type of hydrogen bond, a C-H group interacts with the delocalized π-electron cloud of an aromatic ring. The electron-rich face of the 2,3,4-trimethylanisole ring can act as a weak hydrogen bond acceptor for C-H groups from adjacent molecules. Evidence for such interactions has also been found in structural studies of liquid anisole derivatives. epa.gov

The interplay of these subtle forces—steric repulsion from the methyl groups and attraction from various weak hydrogen bonds and π-π stacking—dictates the complex and dynamic three-dimensional structure of liquid 2,3,4-trimethylanisole.

Theoretical and Computational Chemistry Investigations

Quantum Mechanical Studies

Quantum mechanical methods are fundamental to understanding the behavior of molecules at the electronic level. These computational techniques can provide deep insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is often employed to determine the optimized geometry, electronic properties, and energetic parameters of molecules. For a molecule like 2,3,4-trimethylanisole, DFT calculations would typically be used to compute properties such as the total energy, orbital energies (HOMO/LUMO), and the distribution of electron density. While studies on other substituted anisoles and trimethylbenzene isomers exist, specific DFT data for 2,3,4-trimethylanisole is not available.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods are frequently used to predict spectroscopic data, which can aid in the identification and characterization of compounds. DFT and other quantum mechanical methods can calculate the magnetic shielding tensors to predict NMR chemical shifts and the vibrational frequencies corresponding to IR and Raman spectra. While there are extensive databases and publications on the experimental NMR chemical shifts of various compounds in different solvents, and computational prediction methods are well-developed, specific predicted data for 2,3,4-trimethylanisole is not published. illinois.edupdx.edu A study on 3,4,5-trimethoxyaniline (B125895) did employ DFT to analyze its vibrational spectra, showcasing the methodology that could be applied to 2,3,4-trimethylanisole.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful tool for studying the physical movements of atoms and molecules over time. This approach allows for the investigation of the dynamic properties of materials in different states of matter.

Simulation of Liquid-State Structure and Dynamics

MD simulations of liquids can provide detailed information about the local structure, as characterized by radial distribution functions, and the dynamic behavior, such as diffusion coefficients and rotational correlation times. Such simulations would reveal how molecules of 2,3,4-trimethylanisole arrange and move in the liquid phase. While general methodologies for MD simulations of liquids are well-established, specific studies on the liquid-state structure and dynamics of 2,3,4-trimethylanisole have not been found. nih.gov

Analysis of Intermolecular Interactions and Solvation Shells

The interactions between molecules govern the properties of condensed phases. MD simulations can be used to analyze the nature and strength of intermolecular forces, such as van der Waals interactions and, if applicable, hydrogen bonding. The concept of a solvation shell, which describes the arrangement of solvent molecules around a solute, is crucial for understanding solution-phase chemistry. wikipedia.orgnih.gov While computational studies on the intermolecular interactions and solvation of other molecules are common, specific analyses for 2,3,4-trimethylanisole are not available in the current body of scientific literature.

Monte Carlo (MC) Simulations for Adsorption Phenomena

Monte Carlo (MC) simulations are a computational technique used to model complex systems and are particularly effective for studying the adsorption of molecules onto surfaces. researchgate.net Grand Canonical Monte Carlo (GCMC) is a specific type of MC simulation frequently used to investigate adsorption phenomena, as it allows for the fluctuation of the number of molecules in the system, mimicking the exchange of molecules between a bulk phase and an adsorbent material. mdpi.com

While specific GCMC studies on 2,3,4-trimethylanisole are not extensively documented in publicly available literature, the methodology is well-established for similar aromatic and organic molecules. researchgate.netpku.edu.cn These simulations can predict key adsorption metrics for 2,3,4-trimethylanisole on various porous materials like zeolites or activated carbons. researchgate.netepfl.ch

Key metrics determined by GCMC simulations include:

Adsorption Isotherms: These plots show the amount of adsorbed gas as a function of pressure at a constant temperature, revealing the adsorbent's capacity. mdpi.compku.edu.cn

Isosteric Heat of Adsorption: This value indicates the strength of the interaction between the adsorbate (2,3,4-trimethylanisole) and the adsorbent surface. A high isosteric heat suggests strong adsorption. mdpi.compku.edu.cn

Selectivity: In mixtures, GCMC can predict which component the adsorbent will preferentially adsorb. For instance, it could model the separation of 2,3,4-trimethylanisole from other isomers or compounds. mdpi.com

Molecular Distribution: Simulations provide a microscopic view of how 2,3,4-trimethylanisole molecules arrange themselves within the pores of an adsorbent. pku.edu.cn

The simulation process involves defining a simulation box containing the adsorbent structure and then attempting random moves for the adsorbate molecules, such as insertion, deletion, and translation, to find the equilibrium configuration. epfl.ch The interactions are governed by pre-defined potential models, or force fields. The accuracy of the simulation is highly dependent on the quality of these force fields. epfl.ch

Computational Thermochemistry and Reaction Pathway Analysis

Computational thermochemistry utilizes quantum chemical methods to calculate the thermodynamic properties of molecules, such as their standard enthalpy of formation (ΔfH°), entropy, and heat capacity. nih.gov High-level composite methods, like the Weizmann-1 (W1) or Complete Basis Set (CBS) approaches, can provide highly accurate thermochemical data, which can serve as a benchmark when experimental data is unavailable or conflicting. nih.gov For 2,3,4-trimethylanisole, these calculations would involve determining its optimized molecular geometry and vibrational frequencies to derive its key thermodynamic functions. This data is crucial for predicting the energy changes in chemical reactions involving the compound. nih.gov

Reaction pathway analysis is another critical application of computational chemistry, used to map out the step-by-step mechanism of a chemical transformation. This involves locating transition states and intermediates along a reaction coordinate. For a molecule like 2,3,4-trimethylanisole, this could be applied to understand its synthesis, degradation, or metabolic pathways.

A relevant example is the computationally studied oxidation of a similar compound, 3-methylanisole, to produce vanillin. researchgate.net Such studies can identify the most likely reaction routes, intermediate products, and potential byproducts. researchgate.net For instance, the analysis might explore electrophilic aromatic substitution, where the electron-donating methoxy (B1213986) group directs incoming electrophiles, or oxidation at one of the methyl groups. researchgate.netwikipedia.org By calculating the energy barriers for each potential step, researchers can predict the most favorable pathway and identify key intermediates. researchgate.net

Table 1: Example of Data from a Hypothetical Reaction Pathway Analysis

| Reaction Step | Reactant(s) | Product(s) | Activation Energy (kJ/mol) | Reaction Enthalpy (kJ/mol) |

| Benzylic Hydroxylation | 2,3,4-trimethylanisole + [O] | (3,4-dimethyl-2-methoxyphenyl)methanol | 85 | -150 |

| Aromatic Hydroxylation | 2,3,4-trimethylanisole + [O] | 5-methoxy-2,3,4-trimethylphenol | 110 | -120 |

| O-Demethylation | 2,3,4-trimethylanisole | 2,3,4-trimethylphenol (B109512) | 140 | +25 |

This table is illustrative and based on general principles of anisole (B1667542) reactivity; values are hypothetical.

Research Applications in Organic Synthesis and Materials Science

Utilization as a Building Block in Complex Molecule Synthesis

While many substituted anisoles serve as crucial intermediates in the synthesis of more complex molecules, specific documented instances of Anisole (B1667542), 2,3,4-trimethyl, being used for this purpose are not found in the search results.

There is no specific information available in the provided search results that details the use of Anisole, 2,3,4-trimethyl, as a precursor in pharmaceutical drug synthesis research. In contrast, related compounds such as 2,3,4-trimethylaniline (B74830) are mentioned as intermediates in the synthesis of pharmaceuticals. ontosight.ai

The role of this compound, as an intermediate in the production of specialty chemicals is not specifically documented in the available literature. Other isomers, like 2,3,5-trimethylanisole, are noted as intermediates in the synthesis of specialty chemicals. ontosight.ai

Investigation in Adsorption and Separation Processes

There is a lack of specific research on the investigation of this compound, in adsorption and separation processes.

No studies were found that specifically investigate the adsorption of this compound, from multi-component mixtures, such as those containing volatile organic compounds (VOCs).

Similarly, there is no available research focusing on the use of zeolites as adsorbents for this compound.

Role in Aromatic Compound Chemistry Research

While this compound, as a substituted aromatic ether, would theoretically be of interest in studies of aromatic compound chemistry, specific research detailing its role or reactivity is not present in the search results. The reactivity of related aromatic amines, such as 2,3,4-trimethylaniline, is noted, including their participation in electrophilic substitution reactions.

Potential in Advanced Material Development (e.g., functionalized surfaces)

The hydrodeoxygenation (HDO) of anisole on various metal surfaces is an area of active research. researchgate.net Studies on rhodium surfaces have shown that the cleavage of the C-O bonds in anisole can lead to the formation of different products depending on the nature of the catalyst surface. researchgate.net This research is relevant to the development of catalysts for biomass conversion and the production of valuable chemicals. The ability to control the reactivity of anisole derivatives on surfaces opens up possibilities for creating functionalized materials with specific properties.

Q & A

Q. How can 2,3,4-trimethylanisole be synthesized, and what analytical methods are critical for structural validation?

- Methodological Answer : Synthesis typically involves alkylation or Friedel-Crafts methylation of anisole derivatives using methyl halides or dimethyl sulfate in the presence of Lewis acids (e.g., AlCl₃). Post-synthesis, structural validation requires:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to identify methyl group positions and aromatic substitution patterns.

- Gas Chromatography-Mass Spectrometry (GC-MS) : To confirm molecular weight and purity (e.g., Kovats retention indices can be cross-referenced with databases like NIST, which report values for structurally similar branched alkanes ).

- Infrared (IR) Spectroscopy : To detect functional groups (e.g., methoxy C-O stretches near 1250 cm⁻¹).

Note : Ensure rigorous purification via fractional distillation or preparative GC to isolate isomers, as alkylation may yield regioisomers.

Q. What spectroscopic techniques are optimal for distinguishing 2,3,4-trimethylanisole from its positional isomers?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Resolves exact mass differences between isomers (e.g., distinguishing 2,3,4- from 2,4,5-trimethylanisole).

- ²D NMR (COSY, NOESY) : Identifies through-space coupling between methyl groups and aromatic protons, resolving substitution patterns .

- Gas Chromatography with Polar Columns : Retention indices on polar stationary phases (e.g., OV-1 or SE-30) differ significantly for ortho/meta/para isomers due to polarity variations .

Advanced Research Questions

Q. How can conflicting thermodynamic data for 2,3,4-trimethylanisole (e.g., standard enthalpy of formation) be resolved across studies?

- Methodological Answer : Discrepancies often arise from experimental methods (e.g., combustion calorimetry vs. gas-phase measurements). To address this:

- Cross-Validate Techniques : Compare combustion data (liquid phase) with gas-phase values derived from quantum chemical calculations (e.g., DFT at the B3LYP/6-311++G** level) .

- Error Analysis : Assess uncertainties in older studies (e.g., Prosen and Rossini’s 1945 data for alkanes ±1.7 kJ/mol) and recalibrate using modern instrumentation .

- Reference Standards : Use NIST-trusted values for structurally analogous compounds (e.g., 2,3,4-trimethylpentane ΔfH°gas = -217.4 kJ/mol) as benchmarks .

Q. What experimental designs are suitable for studying the oxidation kinetics of 2,3,4-trimethylanisole in combustion or atmospheric chemistry?

- Methodological Answer :

- Flow Reactor Studies : Measure intermediate species (e.g., radicals, peroxides) using laser-induced fluorescence (LIF) or synchrotron photoionization mass spectrometry .

- Kinetic Modeling : Develop a detailed mechanism using software like CHEMKIN, incorporating pressure-dependent rate constants for methyl group abstraction and ring-opening pathways. Validate against experimental ignition delay times .

- Isomer-Specific Probes : Compare reactivity with simpler analogs (e.g., 2,3,4-trimethylpentane oxidation) to isolate steric and electronic effects of the methoxy group .

Q. How can computational methods predict the environmental persistence and degradation pathways of 2,3,4-trimethylanisole?

- Methodological Answer :

- Quantum Chemistry : Calculate bond dissociation energies (BDEs) for methoxy and methyl groups to identify likely photolysis or hydrolysis sites.

- QSAR Models : Use octanol-water partition coefficients (log P) from experimental or predicted data (e.g., 2,3,4-trimethylhexane log P = 3.32) to estimate bioaccumulation potential .

- Microcosm Studies : Simulate soil or aquatic degradation with LC-MS/MS tracking of metabolites (e.g., demethylated products or ring-hydroxylated derivatives) .

Data Contradiction and Analysis

Q. Why do retention indices for 2,3,4-trimethylanisole vary across gas chromatography studies, and how can reproducibility be improved?

- Methodological Answer : Variations arise from column type (polar vs. non-polar), temperature programs, and carrier gas flow rates. To standardize:

- Use NIST Protocols : Adopt isothermal conditions (e.g., 80°C on squalane columns) and reference Kovats indices for branched alkanes (e.g., 2,3,4-trimethylpentane RI = 754–756) .

- Internal Standards : Co-inject n-alkanes (C8–C20) to normalize retention times across labs .

- Machine Learning : Train models on historical GC data (e.g., temperature-programmed retention indices) to predict isomer-specific elution orders .

Tables for Key Data Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.